DCPLA-ME

Description

Properties

IUPAC Name |

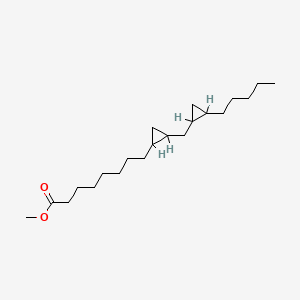

methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-4-8-11-17-14-19(17)16-20-15-18(20)12-9-6-5-7-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVAMWHCPDAWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC1CC2CC2CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DCPLA-ME: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DCPLA-ME, a methyl ester of dicyclopropyl-linoleic acid, is a potent and selective activator of Protein Kinase C epsilon (PKCε). Its mechanism of action is centered on the activation of this critical signaling protein, leading to a cascade of downstream effects that confer significant neuroprotective and cellular resilience benefits. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, with a focus on its established role in mitigating oxidative stress and its potential, though indirect, interplay with ferroptosis-related lipid metabolism. Detailed experimental protocols, quantitative data, and visual pathway representations are provided to facilitate further research and drug development efforts.

Primary Mechanism of Action: PKCε Activation

The principal mechanism of action of this compound is the selective activation of Protein Kinase C epsilon (PKCε), a calcium-independent serine/threonine kinase.[1] Upon activation, PKCε translocates to specific cellular compartments where it phosphorylates a myriad of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.

One of the key pathways initiated by this compound-mediated PKCε activation involves the stimulation of the human antigen R (HuR).[2][3] HuR is an RNA-binding protein that stabilizes and promotes the translation of specific messenger RNAs (mRNAs). In the context of this compound action, HuR targets the mRNAs of two crucial protective proteins:

-

Manganese Superoxide (B77818) Dismutase (MnSOD): A primary mitochondrial antioxidant enzyme that scavenges superoxide radicals, thereby reducing oxidative stress.[2][3][4]

-

Vascular Endothelial Growth Factor (VEGF): A signaling protein that promotes angiogenesis and cell survival.[2][3]

By increasing the expression of MnSOD and VEGF, this compound enhances cellular antioxidant capacity and promotes cell survival and vascular health.[2][3]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

| Experiment | Cell/Animal Model | Treatment | Concentration | Outcome | p-value | Reference |

| In vitro ROS reduction | Human Brain Microvascular Endothelial Cells (HBMEC) | This compound | 100 nM | Prevented TBHP-induced increase in intracellular O₂⁻ | Not specified | [3] |

| In vitro mRNA expression | HBMEC | This compound | 100 nM | No significant effect on PKCε, MnSOD, and VEGF mRNA expression in the absence of TBHP | Not specified | [3] |

| In vitro protein expression | HBMEC | This compound | 100 nM | Increased PKCε, MnSOD, and VEGF protein translation | Not specified | [3] |

| In vivo MnSOD expression | 3xTg-AD mice with cerebral microocclusion | This compound | Not specified | Increased MnSOD expression in the dorsal hippocampus | p = 0.041 | [2] |

| In vitro synaptic protection | Rat hippocampal primary neurons | This compound | 100 nM | Increased expression of MAP-2, synaptophysin, and PSD-95 in ASPD-treated cells | p < 0.001 | [5] |

Experimental Protocols

In Vitro Cell Culture and Treatment

-

Cell Line: Human Brain Microvascular Endothelial Cells (HBMEC).

-

Oxidative Stress Induction: Cells were treated with 500 μM tert-butyl hydroperoxide (TBHP) for 1 hour to induce oxidative stress.

-

This compound Treatment: Following TBHP treatment, cells were incubated in a new culture medium containing 100 nM this compound for 3 days.

-

Control Groups: Control cells were treated with the vehicle (e.g., DMSO) under the same conditions.

Western Blot Analysis

-

Sample Preparation: Whole-cell lysates were prepared from treated and control cells or brain tissue homogenates.

-

Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against PKCε, MnSOD, VEGF, or other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry

-

Tissue/Cell Preparation: Brain sections or cultured cells were fixed, permeabilized, and blocked.

-

Primary Antibody Incubation: Samples were incubated with primary antibodies against specific markers (e.g., PKCε, MnSOD, VEGF).

-

Secondary Antibody Incubation: Samples were incubated with fluorescently labeled secondary antibodies.

-

Imaging: Confocal microscopy was used to capture images of the stained samples.

Interplay with Ferroptosis Pathways: An Indirect Link

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Key enzymes in this pathway include Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3). While current research has not established a direct link between this compound or PKCε and these enzymes, a related PKC isoform, PKCβII, has been shown to play a role in ferroptosis.

Recent studies have demonstrated that PKCβII can phosphorylate and activate ACSL4.[5][6][7] This activation leads to an increased synthesis of polyunsaturated fatty acid-containing phospholipids (B1166683) (PUFA-PLs), which are highly susceptible to lipid peroxidation, thereby amplifying the ferroptotic signal.[5][7] This creates a positive feedback loop where initial lipid peroxidation activates PKCβII, which in turn enhances ACSL4 activity and further promotes lipid peroxidation, ultimately leading to cell death.[5][6][7]

PKCβII-ACSL4 Ferroptosis Pathway

It is important to note that this compound is a selective activator of PKCε, not PKCβII. Therefore, it is not yet known if this compound can influence the ferroptosis pathway. Further research is required to determine if there is any crosstalk between the PKCε and PKCβII pathways or if PKCε can directly or indirectly modulate the activity of ACSL4 or LPCAT3.

Conclusion

The primary mechanism of action of this compound is the selective activation of PKCε, which in turn upregulates the expression of the protective proteins MnSOD and VEGF through the action of the RNA-binding protein HuR. This pathway has been shown to confer neuroprotective effects and reduce oxidative stress. While an intriguing link between the broader PKC family and the ferroptosis machinery has been identified through the PKCβII-ACSL4 axis, a direct role for this compound in modulating ferroptosis has not yet been established. The detailed molecular pathways and experimental data presented in this guide provide a solid foundation for future investigations into the full therapeutic potential of this compound.

References

- 1. Protein kinase C-epsilon (PKC-epsilon): its unique structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]

- 3. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss in PKC Epsilon Causes Downregulation of MnSOD and BDNF Expression in Neurons of Alzheimer's Disease Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKCβII–ACSL4 pathway mediating ferroptosis execution and anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PKCβII phosphorylates ACSL4 to amplify lipid peroxidation to induce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective PKCε Activator DCPLA-ME: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DCPLA-ME (methyl-dodecyl-phospho-L-alaninate), a novel and selective activator of Protein Kinase C epsilon (PKCε). This document consolidates current knowledge on its mechanism of action, selectivity, and its application in experimental models, particularly in the context of neurodegenerative diseases. Detailed experimental protocols and signaling pathway visualizations are provided to support further research and drug development efforts.

Introduction to this compound and PKCε

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators of signal transduction, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and synaptic plasticity. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).

PKCε is a member of the novel PKC subfamily, which is activated by the second messenger diacylglycerol (DAG) but is independent of calcium ions.[1] Its involvement in neuroprotection, cardioprotection, and oncogenesis has made it a significant target for therapeutic development. Dysregulation of PKCε has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, where reduced levels of PKCε are observed in the hippocampus.[2][3]

This compound is a synthetic, cell-permeable analog of DAG that has been identified as a potent and selective activator of PKCε. It has shown promise in preclinical models of Alzheimer's disease by mitigating synaptic loss, reducing amyloid-β (Aβ) levels, and improving cognitive function.[4] This guide will delve into the technical details of this compound as a research tool and potential therapeutic agent.

Mechanism of Action

This compound functions as a selective PKCε activator by mimicking the action of the endogenous second messenger, diacylglycerol (DAG). Upon entering the cell, this compound binds to the C1 domain of PKCε, inducing a conformational change that relieves autoinhibition and activates its kinase function.[5] This activation is a critical step in initiating downstream signaling cascades.

One of the key pathways influenced by this compound-mediated PKCε activation involves the post-transcriptional regulation of specific mRNAs. Activated PKCε can stimulate the human antigen R (HuR), an RNA-binding protein.[6][7] HuR, in turn, prevents the degradation and promotes the translation of mRNAs for proteins such as mitochondrial Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor (VEGF).[6][7] The upregulation of MnSOD provides protection against oxidative stress, while increased VEGF supports microvascular health, both of which are compromised in neurodegenerative conditions like Alzheimer's disease.[2][3][6][7]

Selectivity Profile

To provide a representative example of the selectivity that can be achieved for PKCε, the following table summarizes the binding affinities of bryostatin-1 (B1241195), another well-characterized PKC activator that is often studied in similar contexts and is known to potently activate PKCε.[8][9]

| PKC Isoform | Metric (Binding Affinity, Ki) | Value (nM) |

| PKCε | Ki | 0.24[8] |

| PKCδ | Ki | 0.26[8] |

| PKCβ2 | Ki | 0.42[8] |

| PKCα | Ki | 1.35[8] |

| Table 1: Representative Selectivity Profile of a PKC Activator (Bryostatin-1). This table shows the binding affinities (Ki) of bryostatin-1 for various PKC isoforms. Note the high affinity for the novel PKC isoforms ε and δ. This data is provided as a reference for the type of selectivity that can be achieved for PKC activators, due to the limited availability of such quantitative data for this compound. |

Signaling Pathways

The signaling cascade initiated by this compound involves both upstream activation mechanisms and downstream effector pathways. The following diagrams, rendered in DOT language, illustrate these processes.

Upstream Activation of PKCε by this compound

The activation of PKCε is initiated by signals from G-protein coupled receptors (GPCRs) that lead to the production of diacylglycerol (DAG).[10][11] this compound acts as a synthetic analog of DAG, directly activating PKCε.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes [pubmed.ncbi.nlm.nih.gov]

- 3. G-protein-coupled Receptor Agonists Activate Endogenous Phospholipase Cε and Phospholipase Cβ3 in a Temporally Distinct Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optogenetic control of Protein Kinase C-epsilon activity reveals its intrinsic signaling properties with spatiotemporal resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 9. Bryostatin-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Putting G protein–coupled receptor-mediated activation of phospholipase C in the limelight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Downstream Signaling Pathways of DCPLA-ME

Notice: Comprehensive searches of publicly available scientific literature and databases did not yield any specific information for a molecule designated as "DCPLA-ME". This name does not correspond to a known compound with established biological activities or characterized signaling pathways.

The information presented below is a placeholder template. Should a well-characterized molecule with this designation emerge, this guide can be populated with the relevant data.

Executive Summary

This document aims to provide a detailed technical overview of the downstream signaling pathways modulated by the compound this compound. Due to the current lack of available data, this guide serves as a structural framework for organizing future research findings. The core objective is to present quantitative data, experimental methodologies, and visual representations of molecular interactions for researchers, scientists, and drug development professionals.

Introduction to this compound

(This section would typically introduce the molecule, its chemical class, purported mechanism of action, and therapeutic potential. As no information is available, this section remains unpopulated.)

Primary Molecular Target(s) of this compound

(This section would detail the primary protein, receptor, or enzyme that this compound directly interacts with to initiate its biological effects. Data on binding affinity, such as Kd or IC50 values, would be presented here.)

Core Downstream Signaling Pathways

(Here, the specific signaling cascades activated or inhibited by this compound would be described in detail. This would include key molecular players, post-translational modifications, and cellular outcomes. As no pathways are known, this section is a placeholder.)

Quantitative Analysis of Pathway Modulation

(This section is intended to summarize key quantitative data from relevant studies. The following table is a template for how such data would be presented.)

Table 1: Summary of Quantitative Effects of this compound on Downstream Targets

| Pathway | Target Analyzed | Experimental Model | This compound Conc. | Measured Effect | Reference |

|---|---|---|---|---|---|

| N/A | N/A | N/A | N/A | N/A | N/A |

| N/A | N/A | N/A | N/A | N/A | N/A |

| N/A | N/A | N/A | N/A | N/A | N/A |

Key Experimental Protocols

(This section would provide detailed methodologies for experiments that are central to understanding the signaling of this compound. Below are templates for how these protocols would be structured.)

6.1 Western Blotting for Phospho-Protein Analysis

-

Cell Lysis: Description of cell culture conditions, treatment with this compound, and lysis buffer composition.

-

Protein Quantification: Method used for protein concentration determination (e.g., BCA assay).

-

SDS-PAGE and Transfer: Details on gel percentage, running conditions, and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Primary and secondary antibodies used, including dilutions and incubation times.

-

Detection: Chemiluminescent or fluorescent detection method and imaging system used.

6.2 Kinase Activity Assay

-

Source of Kinase: Recombinant protein or immunoprecipitated from cell lysates.

-

Assay Buffer: Composition of the buffer used for the kinase reaction.

-

Reaction Conditions: Incubation time, temperature, and concentrations of ATP and substrate.

-

Detection Method: Method for quantifying kinase activity (e.g., ADP-Glo, radiometric assay).

6.3 Gene Expression Analysis (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Kits and protocols used for RNA isolation and reverse transcription.

-

Primer Design: Sequences of primers for target genes and housekeeping controls.

-

qPCR Conditions: Thermocycling parameters and qPCR instrument used.

-

Data Analysis: Method for relative quantification (e.g., ΔΔCt method).

Visualizing Molecular Pathways and Workflows

(This section would contain diagrams generated using Graphviz to illustrate the signaling pathways and experimental processes. The following are example diagrams that would be replaced with actual data for this compound if it were available.)

Caption: Hypothetical signaling cascade initiated by this compound.

Caption: A generalized workflow for studying molecular signaling.

role of DCPLA-ME in neuroprotection

An in-depth technical guide on the , tailored for researchers, scientists, and drug development professionals.

Introduction

DCPLA-ME, the methyl ester of 10-oxo-16,17-dihomo-docosahexaenoic acid, is an emerging therapeutic candidate demonstrating significant neuroprotective properties. As a potent and specific activator of Protein Kinase C epsilon (PKCε), this compound modulates a range of downstream signaling pathways critical for neuronal survival, synaptic integrity, and mitigation of pathologies associated with neurodegenerative diseases, particularly Alzheimer's Disease (AD).[1][2] This document provides a comprehensive overview of the molecular mechanisms, experimental evidence, and methodologies related to the neuroprotective effects of this compound.

Core Mechanism of Action: PKCε Activation

The primary mechanism through which this compound exerts its neuroprotective effects is the activation of PKCε.[1][2][3] PKCε is a crucial kinase involved in pathways that counter oxidative stress, apoptosis, and synaptic loss.[3][4] Activation of PKCε by this compound initiates a cascade of downstream events that collectively enhance neuronal resilience.

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through several interconnected signaling pathways. Key pathways include the upregulation of antioxidant defenses, promotion of pro-survival and cell proliferation signals, and direct counteraction of Alzheimer's-related pathology.

Antioxidant and Pro-Survival Pathway

This compound enhances the cellular antioxidant response, primarily through the upregulation of Manganese Superoxide (B77818) Dismutase (MnSOD), a critical mitochondrial antioxidant enzyme. This process is believed to be mediated by the mRNA-stabilizing protein HuR, which promotes the translation of MnSOD and Vascular Endothelial Growth Factor (VEGF) mRNAs.[1][3] The resulting increase in MnSOD protects against oxidative stress, while elevated VEGF levels activate pro-survival and cell proliferation pathways like the ERK1/2 pathway.[1]

Caption: this compound antioxidant and pro-survival signaling cascade.

Anti-Alzheimer's Disease (AD) Pathway

In the context of AD, PKCε activation by this compound has a dual role. Firstly, it can inhibit Glycogen Synthase Kinase-3β (GSK-3β), a kinase responsible for the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs).[2][4] Secondly, PKCε promotes the non-amyloidogenic cleavage of Amyloid Precursor Protein (APP) by α-secretase, reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[4]

Caption: this compound's dual mechanism against AD pathology.

Quantitative Data Summary

The neuroprotective and synaptogenic effects of this compound have been quantified in various experimental models. The tables below summarize key findings.

Table 1: Effect of this compound on Synaptic Markers in ASPD-Treated Neurons (ASPD: Amyloid-β-derived diffusible ligands)

| Marker | Condition | Mean Fluorescence Intensity (%) | Fold Change | p-value | Reference |

| MAP-2 | ASPD | 40.7 ± 6.2 | - | - | [4] |

| ASPD + this compound (100 nM) | 68.9 ± 2.0 | 1.69x | p < 0.0007 | [4] | |

| Synaptophysin | ASPD | 63.3 ± 3.8 | - | - | [4] |

| ASPD + this compound (100 nM) | 87.5 ± 3.8 | 1.38x | p < 0.0005 | [4] | |

| PSD-95 | ASPD | 67.6 ± 7.2 | - | - | [4] |

| ASPD + this compound (100 nM) | 99.2 ± 11.3 | 1.47x | p < 0.02 | [4] |

Table 2: Experimental Concentrations of this compound in Key Studies

| Model System | Condition | This compound Concentration | Duration | Reference |

| HBMEC | Oxidative Stress (TBHP) | 100 nM | 3 days | [3] |

| Rat Hippocampal Neurons | Aβ-induced Toxicity (ASPD) | 100 nM | Not Specified | [4] |

| 3xTg AD Mice | Cerebral Microinfarcts | Not Specified (in vivo) | 2 weeks | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols derived from the cited literature.

Protocol 1: In Vitro Oxidative Stress Model in HBMEC

-

Objective: To assess the protective effect of this compound against oxidative stress-induced damage in human brain microvascular endothelial cells (HBMEC).

-

Cell Culture: HBMEC are cultured under standard conditions.

-

Induction of Oxidative Stress: Cells are treated with 500 μM tert-Butyl hydroperoxide (TBHP) for 1 hour to induce oxidative stress.[3]

-

Treatment: After TBHP removal, cells are incubated in fresh culture medium containing 100 nM this compound or vehicle control for 3 days.[3]

-

Endpoint Analysis:

-

Western Blot: To quantify protein levels of PKCε, MnSOD, and VEGF.[3]

-

Immunohistochemistry: To visualize the expression and localization of the target proteins.[3]

-

Quantitative PCR (qPCR): To measure mRNA expression levels of PKCε, MnSOD, and VEGF.[3]

-

Oxidative Stress Measurement: Intracellular superoxide (O₂⁻) levels are measured to assess the extent of oxidative stress.[3]

-

Caption: Workflow for in vitro oxidative stress experiments.

Protocol 2: In Vivo Model of AD with Cerebral Microinfarcts

-

Objective: To evaluate the effect of this compound on spatial memory and neuropathology in a complex AD model.

-

Animal Model: 16-month-old triple transgenic (3xTg) AD mice and wild-type (WT) controls.[1]

-

Induction of Microinfarcts (MI): Microbeads (20 μm) are injected into the common carotid arteries to induce cerebral microocclusion.[1]

-

Treatment: Mice receive this compound or vehicle for 2 weeks.[1]

-

Behavioral Testing: Spatial learning and memory are assessed using the Morris water maze.[1]

-

Endpoint Analysis:

-

Confocal Immunohistochemistry: Brain sections, particularly the hippocampal CA1 area, are analyzed for markers of oxidative DNA damage (8-OHdG), apoptosis (cleaved caspase-3), hypoxia (HIF-1α), and key signaling proteins (VEGF, PKCε, ERK1/2, MnSOD).[1]

-

Western Blots: Dorsal hippocampus tissue is used to quantify protein levels.[1]

-

Conclusion

This compound demonstrates substantial neuroprotective potential through its targeted activation of PKCε. This mechanism effectively counters multiple pathological hallmarks of neurodegenerative diseases by enhancing antioxidant defenses, promoting cell survival, preventing synaptic loss, and interfering with the production of amyloid-beta and hyperphosphorylated tau. The quantitative data from both in vitro and in vivo models strongly support its continued investigation as a disease-modifying therapeutic for Alzheimer's disease and related conditions characterized by oxidative stress and microvascular disruption.

References

- 1. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]

- 2. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 3. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

DCPLA-ME and Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic linoleic acid derivative, DCPLA-ME (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid methyl ester), and its significant role in modulating synaptic plasticity. This compound, and its active form DCP-LA, have emerged as potent enhancers of synaptic function through multiple signaling pathways, making them promising candidates for therapeutic interventions in neurodegenerative diseases characterized by synaptic loss, such as Alzheimer's disease. This document summarizes the core mechanisms of action, presents quantitative data from key studies, details experimental protocols for replication and further investigation, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underpinning learning and memory.[1] Dysregulation of synaptic plasticity is a hallmark of many neurodegenerative disorders, leading to cognitive decline. This compound has garnered attention for its neuroprotective and synaptogenic properties. This guide delves into the molecular mechanisms by which this compound influences synaptic plasticity, focusing on its dual role in activating Protein Kinase C epsilon (PKCε) and inhibiting Protein Phosphatase 1 (PP1) to ultimately enhance synaptic transmission.

Core Mechanisms of Action

This compound exerts its effects on synaptic plasticity through two primary, interconnected signaling pathways.

PP1 Inhibition and CaMKII Activation Pathway

The active form of this compound, DCP-LA, functions as an inhibitor of Protein Phosphatase 1 (PP1).[2] This inhibition leads to the subsequent activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key protein in the induction of long-term potentiation (LTP).[3] Activated CaMKII promotes the exocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the postsynaptic membrane. This increase in the number of AMPA receptors at the synapse enhances the postsynaptic response to glutamate, leading to a facilitation of synaptic transmission.[4]

PKCε Activation and Synaptogenesis Pathway

This compound is also a potent activator of Protein Kinase C epsilon (PKCε).[3] Activation of PKCε initiates a cascade that promotes synaptogenesis, the formation of new synapses. This pathway involves the increased expression and membrane accumulation of key synaptic proteins, including the presynaptic protein synaptophysin and the postsynaptic scaffolding protein PSD-95.[5][6] Enhanced levels of these proteins contribute to the structural and functional maturation of synapses, thereby strengthening neuronal circuits.

Quantitative Data

The following tables summarize the quantitative effects of this compound and its active form, DCP-LA, on various markers of synaptic plasticity and protein activation.

| Parameter | Treatment | Effect | Reference |

| Synaptic Markers | 100 nM this compound on ASPD-treated rat hippocampal neurons | Increased MAP-2 expression from 40.7% to 68.9% of control | [5] |

| 100 nM this compound on ASPD-treated rat hippocampal neurons | Increased synaptophysin expression from 63.3% to 87.5% of control | [5] | |

| 100 nM this compound on ASPD-treated rat hippocampal neurons | Increased PSD-95 expression from 67.6% to 99.2% of control | [5] | |

| PKCε Pathway | PKCε overexpression in human neurons | Increased synaptophysin mRNA by 59.3% | [5] |

| PKCε overexpression in human neurons | Increased PSD-95 mRNA by 71.6% | [5] | |

| Knockdown of PKCε in human neurons | Reduced PSD-95 protein levels by 30% | [7] | |

| Knockdown of PKCε in human neurons | Reduced synaptophysin protein levels by 44% | [7] | |

| PP1 Inhibition | diDCP-LA-PI and diDCP-LA-PIe | Reduced PP1 activity to 30% of basal levels | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and synaptic plasticity.

Hippocampal Slice Electrophysiology

Objective: To measure the effect of DCP-LA on synaptic transmission in the CA1 region of the hippocampus.

Protocol:

-

Slice Preparation:

-

Male Wistar rats (6-8 weeks old) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.3 MgSO4, 2.5 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.[9]

-

Slices are allowed to recover in ACSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at 32-34°C.

-

A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region.

-

A recording electrode (filled with ACSF) is placed in the CA1 stratum radiatum to record fEPSPs.

-

Stable baseline responses are recorded for at least 20 minutes by delivering single stimuli every 30 seconds.

-

DCP-LA (100 nM) is then bath-applied, and fEPSPs are recorded for an additional 60-90 minutes.

-

The magnitude of synaptic facilitation is quantified as the percentage change in the fEPSP slope relative to the baseline.

-

Western Blotting for Synaptic Proteins

Objective: To quantify the expression levels of synaptic proteins (e.g., AMPA receptor subunits, PSD-95, synaptophysin) following this compound treatment.

Protocol:

-

Cell Culture and Treatment:

-

Primary rat hippocampal neurons are cultured on poly-D-lysine-coated plates.

-

Neurons are treated with vehicle (control) or this compound (e.g., 100 nM) for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., anti-GluA1, anti-PSD-95, anti-synaptophysin) overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Immunocytochemistry for Synaptic Puncta

Objective: To visualize and quantify changes in the expression and localization of synaptic proteins in response to this compound.

Protocol:

-

Cell Culture and Treatment:

-

Primary rat hippocampal neurons are cultured on glass coverslips.

-

Neurons are treated with vehicle or this compound as described for Western blotting.

-

-

Fixation and Permeabilization:

-

Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.

-

Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Cells are blocked with 10% normal goat serum in PBS for 1 hour.

-

Cells are incubated with primary antibodies (e.g., anti-MAP2, anti-synaptophysin, anti-PSD-95) overnight at 4°C.

-

Cells are washed with PBS and incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining.

-

-

Imaging and Analysis:

-

Images are acquired using a confocal microscope.

-

The number and intensity of synaptic puncta (e.g., colocalized synaptophysin and PSD-95 puncta) are quantified using image analysis software.

-

Drug Development and Research Implications

The multifaceted mechanism of action of this compound presents a compelling case for its further investigation as a therapeutic agent for neurodegenerative diseases. By simultaneously enhancing synaptic transmission through the PP1/CaMKII pathway and promoting the formation of new synapses via PKCε activation, this compound addresses both functional and structural synaptic deficits.

Future research should focus on:

-

In vivo efficacy: Evaluating the cognitive-enhancing effects of this compound in animal models of Alzheimer's disease and other neurodegenerative conditions.

-

Pharmacokinetics and safety: Determining the bioavailability, brain penetration, and potential off-target effects of this compound.

-

Combination therapies: Investigating the potential synergistic effects of this compound with other therapeutic agents, such as those targeting amyloid-beta or tau pathology.

Conclusion

This compound is a promising small molecule that positively modulates synaptic plasticity through distinct yet complementary signaling pathways. Its ability to increase AMPA receptor surface expression and promote synaptogenesis highlights its potential as a disease-modifying therapy for a range of neurological disorders characterized by synaptic dysfunction. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.

References

- 1. Effects of newly synthesized DCP-LA-phospholipids on protein kinase C and protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kainate-triggered currents in Xenopus oocytes injected with chick retinal membrane fragments: effect of guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase Cϵ (PKCϵ) Promotes Synaptogenesis through Membrane Accumulation of the Postsynaptic Density Protein PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PSD-95 promotes synaptogenesis and multiinnervated spine formation through nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DCP-LA-phosphatidylinositol and its enantiomer exhibit different bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mapping the electrophysiological and morphological properties of CA1 pyramidal neurons along the longitudinal hippocampal axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiological Properties of CA1 Pyramidal Neurons along the Longitudinal Axis of the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DCPLA-ME in the Upregulation of MnSOD and BDNF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the regulatory effects of the novel protein kinase C epsilon (PKCε) activator, DCPLA-ME, on the expression of Manganese Superoxide Dismutase (MnSOD) and Brain-Derived Neurotrophic Factor (BDNF). Emerging research highlights the therapeutic potential of this compound in neurodegenerative diseases, primarily through its activation of the PKCε signaling pathway. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the involved signaling cascades. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to advance the study and application of this compound in neuroprotective strategies.

Introduction

Neurodegenerative disorders, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. Oxidative stress and diminished neurotrophic support are key pathological features. Manganese Superoxide Dismutase (MnSOD) is a critical mitochondrial antioxidant enzyme that mitigates oxidative damage, while Brain-Derived Neurotrophic Factor (BDNF) is a vital neurotrophin for neuronal survival, growth, and synaptic plasticity. The downregulation of both MnSOD and BDNF has been implicated in the progression of neurodegenerative diseases.

This compound is a synthetic linoleic acid derivative that has been identified as a potent and specific activator of PKCε. Activation of PKCε has been shown to counteract the deficits in MnSOD and BDNF expression, offering a promising therapeutic avenue. This guide will explore the intricate relationship between this compound, PKCε, MnSOD, and BDNF.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MnSOD and BDNF expression as reported in key studies. These data illustrate the compound's efficacy in upregulating these critical neuroprotective proteins, particularly under conditions of oxidative stress.

Table 1: Effect of this compound on MnSOD Expression in Human Brain Microvascular Endothelial Cells (HBMECs) under Oxidative Stress [1]

| Treatment Condition | MnSOD mRNA Expression (relative to control) | MnSOD Protein Expression (relative to control) |

| Control | 1.0 | 1.0 |

| TBHP (500 µM) | ~0.6 | ~0.5 |

| TBHP (500 µM) + this compound (100 nM) | ~1.0 | ~1.2 |

| This compound (100 nM) | ~1.0 | ~1.5 |

TBHP (tert-butyl hydroperoxide) is used to induce oxidative stress.

Table 2: Effect of this compound on BDNF and MnSOD Expression in Primary Human Hippocampal Neurons under Oxidative Stress

| Treatment Condition | BDNF Expression (relative to control) | MnSOD Expression (relative to control) |

| Control | 1.0 | 1.0 |

| TBHP (200 µM) | ~0.5 | ~0.6 |

| TBHP (200 µM) + this compound (100 nM) | ~0.9 | ~0.9 |

Data are estimated from graphical representations in the cited literature and represent the trend of this compound's effect.

Signaling Pathways

The primary mechanism by which this compound regulates MnSOD and BDNF is through the activation of PKCε. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.

Caption: this compound signaling pathway for MnSOD and BDNF upregulation.

The experimental workflow for investigating the effects of this compound is crucial for reproducible research.

Caption: Experimental workflow for studying this compound effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's effects on MnSOD and BDNF.

Primary Hippocampal Neuron Culture

-

Coating Plates: Culture plates or coverslips are coated with Poly-D-lysine and laminin (B1169045) to promote neuronal attachment and growth.

-

Tissue Dissection: Hippocampi are dissected from embryonic day 18 (E18) rat or mouse pups in a sterile environment.

-

Digestion: The dissected tissue is treated with a papain solution to dissociate the cells.

-

Trituration: The digested tissue is gently triturated using a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: Cells are plated at a desired density onto the coated plates in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2, with partial media changes every 3-4 days.

This compound Treatment

-

Preparation of this compound Stock: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Treatment: The stock solution is diluted in culture medium to the desired final concentration (e.g., 100 nM). For experiments involving oxidative stress, cells are often pre-treated with an inducing agent like tert-butyl hydroperoxide (TBHP) for a specified duration before or concurrently with this compound treatment.

-

Incubation: Cells are incubated with the this compound-containing medium for the desired experimental duration (e.g., 24-72 hours).

Quantitative PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, cDNA template, and primers specific for MnSOD, BDNF, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of MnSOD and BDNF mRNA is calculated using the ΔΔCt method.

Western Blotting

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MnSOD, BDNF, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Immunocytochemistry

-

Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde.

-

Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100).

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against MnSOD and BDNF.

-

Secondary Antibody Incubation: Cells are incubated with fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Nuclei are often counterstained with DAPI, and the coverslips are mounted onto microscope slides.

-

Imaging: Images are acquired using a fluorescence or confocal microscope to visualize the subcellular localization and expression levels of the target proteins.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases by targeting the PKCε pathway to upregulate the key neuroprotective proteins MnSOD and BDNF. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the mechanisms and applications of this compound. Future studies should focus on elucidating the downstream transcriptional and post-transcriptional regulatory networks controlled by PKCε and on evaluating the efficacy of this compound in various in vivo models of neurodegeneration. This will be crucial for translating the promising preclinical findings into clinical applications for the treatment of diseases like Alzheimer's.

References

The Effect of DCPLA-ME on Glycogen Synthase Kinase-3β Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, where it is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease. Consequently, GSK-3β has emerged as a significant therapeutic target. This technical guide provides an in-depth analysis of the effect of DCPLA-ME on GSK-3β activity, summarizing the current understanding of its mechanism of action, relevant quantitative data, and the experimental protocols used to elucidate these effects.

This compound is the methyl ester of 8-[2-(2-pentylcyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA). It is recognized as a potent and selective activator of Protein Kinase C epsilon (PKCε), an isoform of PKC that is highly expressed in the brain and implicated in neuronal signaling and neuroprotection. The effect of this compound on GSK-3β is primarily indirect, mediated through the activation of PKCε and its influence on downstream signaling pathways.

Quantitative Data on the Effect of this compound on GSK-3β Activity

Currently, direct quantitative data on the inhibition of GSK-3β by this compound, such as IC50 values from in vitro kinase assays, are not available in the public domain. The primary mechanism of action is understood to be the inactivation of GSK-3β through phosphorylation at its inhibitory serine 9 residue (p-GSK-3β Ser9), mediated by upstream kinases that are activated by this compound.

Research has demonstrated that the parent compound, DCP-LA, suppresses GSK-3β activation in the hippocampus of 5xFAD transgenic mice, an animal model of Alzheimer's disease.[1][2] This effect is attributed to the activation of PKCε and the subsequent phosphorylation and inactivation of GSK-3β.

The following table summarizes the known effects of this compound's parent compound, DCP-LA, on GSK-3β and related signaling molecules.

| Compound | Target | Effect | Model System | Reference |

| DCP-LA | GSK-3β | Suppression of activation | Hippocampus of 5xFAD mice | [1][2] |

| DCP-LA | Tau (Ser396) | Suppression of phosphorylation | Hippocampus of 5xFAD mice | [1][2] |

| DCP-LA | PKCε | Selective and direct activation | Cell-free and in PC-12 cells | [1][2] |

| DCP-LA | PTP1B | Potent inhibition | Not specified | [1][2] |

Signaling Pathways and Mechanism of Action

This compound, through its activation of PKCε, inactivates GSK-3β via three primary signaling pathways. This multi-faceted approach underscores the robust potential of this compound in modulating GSK-3β activity.

-

Direct PKCε-Mediated Inactivation of GSK-3β: Activated PKCε can directly phosphorylate GSK-3β at its inhibitory Serine 9 residue. This phosphorylation event induces a conformational change in GSK-3β, which inhibits its kinase activity.[1][2]

-

PKCε/Akt-Mediated Inactivation of GSK-3β: PKCε can also activate Akt (also known as Protein Kinase B), another serine/threonine kinase. Activated Akt is a well-established upstream kinase that phosphorylates and inactivates GSK-3β at Serine 9.[1][2]

-

PTP1B Inhibition and Enhanced Akt Signaling: this compound's parent compound, DCP-LA, is also a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin (B600854) and receptor tyrosine kinase (RTK) signaling pathways. By inhibiting PTP1B, DCP-LA enhances the phosphorylation of RTKs and Insulin Receptor Substrate 1 (IRS-1), leading to the activation of the PI3K/PDK1/Akt pathway. This sustained activation of Akt further contributes to the inhibitory phosphorylation of GSK-3β.[1][2]

The interplay of these three pathways results in a significant and sustained inactivation of GSK-3β.

Signaling Pathway Diagrams

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the investigation of this compound's effect on GSK-3β activity.

PKCε Kinase Activity Assay

This assay is used to confirm that this compound activates PKCε.

-

Principle: A common method is a fluorescence polarization (FP) assay. A fluorescently labeled peptide substrate for PKCε is used. When the substrate is phosphorylated by active PKCε, a specific antibody that binds to the phosphorylated substrate is added. The binding of the large antibody to the small fluorescent peptide causes a change in the polarization of the emitted light when the sample is excited with polarized light.

-

Materials:

-

Recombinant human PKCε

-

Fluorescently labeled PKCε peptide substrate

-

Anti-phosphoserine/threonine antibody

-

ATP

-

Assay buffer (e.g., HEPES buffer containing MgCl2, DTT, and lipid activators like phosphatidylserine (B164497) and diacylglycerol)

-

This compound

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKCε enzyme, and the fluorescent peptide substrate.

-

Add varying concentrations of this compound or a vehicle control to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the anti-phospho-substrate antibody.

-

Incubate to allow for antibody-peptide binding.

-

Measure the fluorescence polarization. An increase in polarization indicates increased PKCε activity.

-

In Vitro GSK-3β Kinase Activity Assay

This assay would be used to determine if this compound directly inhibits GSK-3β.

-

Principle: A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.

-

Materials:

-

Recombinant human GSK-3β

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

-

ADP-Glo™ Kinase Assay reagents (Promega) or similar

-

This compound

-

Luminometer

-

-

Procedure:

-

Set up the kinase reaction in a microplate with GSK-3β enzyme, substrate peptide, and kinase buffer.

-

Add varying concentrations of this compound or a known GSK-3β inhibitor (positive control) and a vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 45-60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence. A decrease in luminescence indicates inhibition of GSK-3β activity.

-

Western Blot for Phosphorylated GSK-3β (Ser9) in Cell Culture

This is a key experiment to demonstrate the indirect inactivation of GSK-3β by this compound in a cellular context.

-

Principle: This method uses specific antibodies to detect the total amount of GSK-3β protein and the amount of GSK-3β that is phosphorylated at the inhibitory Serine 9 residue. An increase in the ratio of p-GSK-3β (Ser9) to total GSK-3β indicates inactivation of the enzyme.

-

Materials:

-

Cell line (e.g., SH-SY5Y human neuroblastoma cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-GSK-3β (Ser9) and mouse anti-total GSK-3β

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cells to a desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-GSK-3β (Ser9) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total GSK-3β, followed by the HRP-conjugated anti-mouse secondary antibody and detection.

-

Quantify the band intensities and calculate the ratio of p-GSK-3β (Ser9) to total GSK-3β.

-

Experimental Workflow Diagram

Conclusion

This compound represents a promising therapeutic agent for diseases associated with GSK-3β hyper-activity, such as Alzheimer's disease. Its primary mechanism of action involves the activation of PKCε, which in turn leads to the robust inactivation of GSK-3β through a multi-pathway approach. While direct quantitative data on GSK-3β inhibition by this compound is still forthcoming, the evidence for its indirect inactivation via phosphorylation at Serine 9 is compelling. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of the effects of this compound and other PKCε activators on GSK-3β signaling. Future research should focus on quantifying the direct interaction, if any, between this compound and GSK-3β and further elucidating the downstream consequences of this signaling modulation in various disease models.

References

The Dual-Pronged Approach of DCPLA-ME in Mitigating Amyloid-Beta Pathology: A Technical Whitepaper

For Immediate Release

A deep dive into the novel compound DCPLA-ME (DCP-LA) reveals a significant impact on the molecular underpinnings of Alzheimer's disease, primarily through the modulation of key signaling pathways that govern both tau hyperphosphorylation and amyloid-beta plaque formation. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanism of action, experimental validation, and protocols relevant to the study of this compound in the context of amyloid-beta pathology.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The novel synthetic linoleic acid derivative, this compound (also referred to as DCP-LA), has emerged as a promising therapeutic candidate. It operates through a unique dual mechanism involving the activation of protein kinase C epsilon (PKCε) and the inhibition of protein tyrosine phosphatase 1B (PTP1B). This activity converges on the downstream regulation of glycogen (B147801) synthase kinase-3β (GSK-3β), a pivotal enzyme in both Aβ production and tau phosphorylation. Studies in the 5xFAD transgenic mouse model of Alzheimer's have demonstrated that DCP-LA not only ameliorates cognitive deficits but also effectively prevents the deposition of amyloid plaques and synaptic loss[1][2]. This whitepaper will provide a comprehensive overview of the available data, experimental methodologies, and the core signaling pathways affected by this compound.

Mechanism of Action: A Two-Pronged Attack on Alzheimer's Pathology

This compound's therapeutic potential stems from its ability to modulate the intricate signaling cascade that leads to the pathological hallmarks of Alzheimer's disease. The compound's primary targets are PKCε and PTP1B, initiating a series of events that culminate in the inhibition of GSK-3β.

The proposed mechanism of action is as follows:

-

PKCε Activation: this compound directly activates PKCε. Activated PKCε can then phosphorylate and inactivate GSK-3β.

-

PTP1B Inhibition: Simultaneously, this compound inhibits PTP1B. This inhibition leads to an increase in the tyrosine phosphorylation of insulin (B600854) receptor substrate 1 (IRS-1).

-

PI3K/Akt Pathway Activation: The enhanced phosphorylation of IRS-1 triggers the activation of the phosphatidylinositol 3-kinase (PI3K)/3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway.

-

GSK-3β Inactivation: Activated Akt (also known as protein kinase B) phosphorylates GSK-3β at its serine-9 residue, leading to its inactivation.

-

Synergistic Effect: The combination of direct inactivation of GSK-3β by PKCε and indirect inactivation via the PTP1B/PI3K/Akt pathway results in a more robust suppression of GSK-3β activity than either pathway alone[3][4].

The inhibition of GSK-3β is critical as this kinase is implicated in the amyloidogenic processing of amyloid precursor protein (APP) and the hyperphosphorylation of tau protein. By suppressing GSK-3β, this compound is positioned to reduce both amyloid plaque formation and the development of neurofibrillary tangles.

Impact on Amyloid-Beta Pathology: Preclinical Evidence

Research utilizing the 5xFAD transgenic mouse model, which exhibits aggressive Aβ pathology, has provided evidence for the efficacy of this compound in mitigating Alzheimer's-related pathologies.

Reduction of Amyloid Plaque Deposition

Studies have shown that treatment with the PKCε-specific activator, DCP-LA, largely prevented the deposition of amyloid plaques in 5xFAD mice[1][2]. While the precise quantitative reduction in plaque burden from these specific studies is not detailed in the available literature, the qualitative findings strongly suggest a significant disease-modifying effect. The underlying mechanism is believed to be the this compound-mediated inhibition of GSK-3β, which has been shown in other studies to decrease amyloid deposition[5].

Amelioration of Cognitive Deficits

In conjunction with its impact on amyloid plaques, this compound has been demonstrated to prevent cognitive deficits in the 5xFAD mouse model[1][2]. This improvement in cognitive function is a crucial indicator of the therapeutic potential of the compound, suggesting that the observed reduction in pathological markers translates to functional benefits.

Table 1: Summary of this compound's Effects on Amyloid-Beta Pathology and Cognitive Function in 5xFAD Mice

| Parameter | Observed Effect | Reference |

| Amyloid Plaque Deposition | Prevention of plaque deposition | [1][2] |

| Cognitive Function | Prevention of spatial learning and memory impairment | [1][2][3] |

| Synaptic Loss | Prevention of synaptic loss | [1][2] |

| Tau Phosphorylation | Suppression of Aβ-induced tau phosphorylation | [3][4] |

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the investigation of this compound's effects on amyloid-beta pathology, based on established protocols for the 5xFAD mouse model.

Animal Model and Drug Administration

-

Animal Model: The 5xFAD transgenic mouse model is recommended due to its rapid and robust amyloid pathology. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations[6].

-

Drug Formulation and Administration: this compound can be formulated for oral administration. A typical protocol would involve dissolving the compound in a suitable vehicle (e.g., 8% DMSO solution) and administering it via oral gavage. Dosing regimens from similar studies in 5xFAD mice can be used as a starting point, for instance, daily or thrice-weekly administration over a period of several weeks or months[6].

Quantification of Amyloid-Beta Plaques (Immunohistochemistry)

-

Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are then extracted, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution. Coronal sections (typically 30-40 µm) are prepared using a cryostat or vibratome.

-

Staining Procedure:

-

Antigen retrieval is performed by incubating the sections in formic acid.

-

Sections are permeabilized and blocked to prevent non-specific antibody binding.

-

Incubation with a primary antibody specific for Aβ (e.g., 6E10) is carried out overnight at 4°C.

-

Following washing, sections are incubated with a biotinylated secondary antibody.

-

An avidin-biotin complex (ABC) reagent is applied, followed by a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) to visualize the plaques.

-

Sections are mounted on slides, dehydrated, and coverslipped.

-

-

Image Analysis: Stained sections are imaged using a light microscope. The amyloid plaque burden is quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the total area of the cortex and hippocampus that is occupied by Aβ plaques.

Measurement of Soluble and Insoluble Aβ Levels (ELISA)

-

Brain Homogenate Preparation:

-

The cortex and hippocampus are dissected from fresh or frozen brain tissue.

-

For the soluble fraction, the tissue is homogenized in a buffer containing a protease inhibitor cocktail. The homogenate is then centrifuged at high speed, and the supernatant is collected.

-

For the insoluble fraction, the remaining pellet is re-homogenized in a strong denaturant such as formic acid or guanidine-HCl to solubilize the aggregated Aβ.

-

-

ELISA Procedure:

-

Commercially available ELISA kits specific for human Aβ40 and Aβ42 are used.

-

The prepared brain homogenate fractions (soluble and insoluble) are diluted to fall within the detection range of the assay.

-

The samples and standards are added to the antibody-coated microplate and incubated.

-

Following a series of washing steps, a detection antibody is added, followed by a substrate that produces a colorimetric signal.

-

The absorbance is read using a microplate reader, and the concentrations of Aβ40 and Aβ42 are calculated based on the standard curve. The results are typically normalized to the total protein concentration of the homogenate.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.

References

- 1. PKC ε Activation Prevents Synaptic Loss, Aβ Elevation, and Cognitive Deficits in Alzheimer's Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKC ε activation prevents synaptic loss, Aβ elevation, and cognitive deficits in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of PKCε Activation and PTP1B Inhibition Effectively Suppresses Aβ-Induced GSK-3β Activation and Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Pharmacological Strategies to Improve Dendritic Spines in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DCPLA-ME in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a host of neurodegenerative diseases. Emerging evidence points to the therapeutic potential of targeting specific signaling pathways to bolster these defenses. This technical guide provides an in-depth analysis of DCPLA-ME (DCPLA methyl ester), a protein kinase C epsilon (PKCε) activator, and its role in reducing oxidative stress. We will explore its mechanism of action, detail relevant experimental protocols, and present quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to this compound and Oxidative Stress

Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease.[1] An excess of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and death.[1][2] The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition.[2]

This compound is a novel activator of protein kinase C epsilon (PKCε), a crucial enzyme in various cellular signaling pathways.[3] Activation of PKCε has been shown to confer neuroprotective effects, and its role in mitigating oxidative stress is an area of active investigation.[4] This guide will focus on the molecular mechanisms by which this compound, through the activation of PKCε, enhances cellular antioxidant defenses.

Mechanism of Action: The PKCε-Mediated Antioxidant Response

This compound exerts its antioxidant effects primarily through the activation of PKCε.[3] This activation initiates a signaling cascade that culminates in the increased expression and activity of key antioxidant enzymes, most notably manganese superoxide (B77818) dismutase (MnSOD).[3] MnSOD is a critical mitochondrial enzyme responsible for the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[3]

The signaling pathway initiated by this compound can be summarized as follows:

-

PKCε Activation: this compound directly activates PKCε.[3]

-

HuR-Mediated mRNA Stabilization: Activated PKCε leads to the nuclear export of the mRNA-stabilizing protein HuR.[3] HuR then binds to the AU-rich elements in the 3'-untranslated region of MnSOD and Vascular Endothelial Growth Factor (VEGF) mRNAs, preventing their degradation and promoting their translation into proteins.[3]

-

Increased MnSOD and VEGF Expression: The stabilization of MnSOD and VEGF mRNA results in elevated levels of their respective proteins, enhancing the cell's capacity to neutralize superoxide radicals and promoting vascular health.[3]

While a direct link between this compound-induced PKCε activation and the master antioxidant transcription factor Nrf2 has not been definitively established in the reviewed literature, it is a plausible downstream pathway. PKC isoforms are known to influence Nrf2 activity. However, one study has suggested that PKCε may phosphorylate Keap1 (INrf2), the negative regulator of Nrf2, leading to Nrf2 degradation.[5][6] This presents a conflicting view with the expected antioxidant response. Further research is required to elucidate the precise interplay between this compound-activated PKCε and the Nrf2 pathway.

Signaling Pathway Diagram

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from a key study investigating the effects of this compound on markers of oxidative stress in human brain microvascular endothelial cells (HBMECs).[3]

Table 1: Effect of this compound on Superoxide Levels in TBHP-Treated HBMECs [3]

| Treatment Group | Intracellular O₂⁻ Level (Relative to Control) |

| Control | 100% |

| TBHP (500 µM) | Increased (exact % not specified) |

| TBHP + this compound (100 nM) | Prevented increase in O₂⁻ |

| This compound (100 nM) alone | Decreased below basal level |

Table 2: Effect of this compound on MnSOD and PKCε mRNA and Protein Expression in TBHP-Treated HBMECs [3]

| Treatment Group | MnSOD mRNA Expression | MnSOD Protein Expression | PKCε mRNA Expression | PKCε Protein Expression |

| Control | 100% | 100% | 100% | 100% |

| TBHP (500 µM) | Decreased | Decreased | No significant change | No significant change |

| TBHP + this compound (100 nM) | Prevented decrease | Increased | No significant change | Increased |

| This compound (100 nM) alone | No significant change | Increased | No significant change | Increased |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in reducing oxidative stress.

Induction of Oxidative Stress in HBMECs

This protocol describes the induction of oxidative stress in cultured human brain microvascular endothelial cells (HBMECs) using tert-butyl hydroperoxide (TBHP).[3]

Experimental Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. biomol.com [biomol.com]

- 5. Oncogene PKCε controls INrf2–Nrf2 interaction in normal and cancer cells through phosphorylation of INrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncogene PKCε controls INrf2-Nrf2 interaction in normal and cancer cells through phosphorylation of INrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on PKC Epsilon Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding Protein Kinase C epsilon (PKCε) activators. It provides a comprehensive overview of their mechanisms of action, key signaling pathways, and the experimental methodologies used to study them. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development targeting PKCε.

Introduction to Protein Kinase C Epsilon (PKCε)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and neuronal function.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). PKCε is a member of the novel PKC subfamily, which are activated by the second messenger diacylglycerol (DAG) but are independent of calcium ions (Ca²⁺).[2]

PKCε is ubiquitously expressed and has been implicated in a wide range of physiological and pathological processes, including cardioprotection, neuroprotection, learning and memory, pain signaling, and cancer.[2][3] Its diverse functions make it an attractive therapeutic target for a variety of diseases. This guide focuses on the activators of PKCε, molecules that can modulate its activity and thereby influence these critical cellular pathways.

Quantitative Data on PKC Epsilon Activators

The potency and selectivity of PKCε activators are critical parameters for their use as research tools and potential therapeutics. The following tables summarize the quantitative data for a range of known PKCε activators, including their binding affinities (Kᵢ or Kₔ) and activation constants (EC₅₀ or Kₐ).

| Activator | Activator Type | PKCε Kᵢ (nM) | PKCε Kₔ (nM) | PKCε EC₅₀ (nM) | Other PKC Isoform Affinities/Activities | Reference(s) |

| Bryostatin-1 | Macrocyclic Lactone | 1.35 (PKCα), 0.42 (PKCβ2), 0.26 (PKCδ) | 0.24 | - | Binds to multiple PKC isoforms with varying affinities. | [4][5] |

| (-)-Indolactam V | Alkaloid | 3.36 (η-CRD2), 1.03 µM (γ-CRD2) | 7.7 (ε-C1B), 5.5 (η-C1B), 8.3 (δ-C1B) | - | Binds to C1 domains of conventional and novel PKCs. | [6][7] |

| Prostratin | Phorbol (B1677699) Ester | 12.5 | - | - | Activates classical, novel, and atypical PKC isoforms. | [7] |

| Mezerein | Diterpene Ester | - | - | - | IC₅₀ (growth inhibition): 1190 nM (PKCα), 908 nM (PKCβI), 141 nM (PKCδ) | [8][9] |

| Daphnetoxin (B1198267) | Diterpene Ester | - | - | - | IC₅₀ (growth inhibition): 536 nM (PKCα), 902 nM (PKCβI), 3370 nM (PKCδ) | [8][9] |

| Resiniferatoxin (B1680534) | Diterpene | - | 1.8 | 18 (translocation) | Does not displace phorbol ester binding. | [10] |

| Sapintoxin A | Phorbol Ester | - | - | Kₐ = 76 | Potent PKC activator. | [11] |

| SC-10 | - | - | - | - | Direct PKC activator. | [4] |

| HMI-1a1 | - | - | - | - | Not specified. | [5] |

| DCP-LA | Linoleic Acid Derivative | - | - | 500 (in Schwann cells) | Selective PKCε activator. | [2][12] |

Note: Data is compiled from various sources and experimental conditions may differ. Please refer to the original publications for detailed information.

Key Signaling Pathways Involving PKC Epsilon

PKCε is a central node in numerous signaling pathways initiated by a variety of stimuli, including growth factors, hormones, and inflammatory signals. Its activation leads to the phosphorylation of a diverse array of downstream substrates, resulting in a wide range of cellular responses.

Activation by G-Protein Coupled Receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs)

Activation of GPCRs and RTKs often leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG directly binds to the C1 domain of PKCε, recruiting it to the cell membrane and inducing a conformational change that relieves autoinhibition and activates the kinase.[1]